![molecular formula C16H15FN6O2 B2616974 2-(2-fluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1448054-04-3](/img/structure/B2616974.png)
2-(2-fluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H15FN6O2 and its molecular weight is 342.334. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radioligand Imaging
A study by Dollé et al. (2008) discusses the synthesis of a compound similar to 2-(2-fluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide for radioimaging. This compound is used as a radioligand for positron emission tomography (PET), highlighting its application in diagnostic imaging.
Medicinal Chemistry
Research on triazolo[1,5-c]pyrimidines, which are structurally related to the given compound, indicates their potential as antiasthma agents. A study by Medwid et al. (1990) explores the synthesis of these compounds, demonstrating their role in medicinal chemistry, particularly in the development of treatments for asthma.
Insecticidal Agents
A paper by Fadda et al. (2017) describes the synthesis of various heterocycles incorporating a thiadiazole moiety, used as insecticidal agents. This research indicates the broader application of such compounds in agriculture, specifically in pest control.
Anticancer Research
The modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as a PI3K inhibitor, as reported by Wang et al. (2015), demonstrates the application of similar compounds in anticancer research. This study focuses on developing potent anticancer agents with reduced toxicity.
Herbicidal Activities
Research by Xu et al. (2008) on 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives shows their use as herbicides. This highlights the compound's utility in agriculture, especially in weed control.
Coordination Chemistry
A study by Chkirate et al. (2019) discusses the synthesis of coordination complexes using pyrazole-acetamide derivatives. This research contributes to coordination chemistry, particularly in the synthesis of complexes with potential antioxidant activity.
Radiochemical Synthesis
Latli and Casida (1995) explore the radiochemical synthesis of chloroacetanilide herbicides. This research is relevant in understanding the synthesis of radioactively labeled compounds for agricultural studies.
Discovery of Inotropes
Research by Robertson et al. (1986) on dihydropyridazinone cardiotonics reveals the discovery of potent positive inotropes, indicating the application of similar compounds in cardiovascular therapy.
Scaleable Synthesis
A study by Ashwood et al. (2004) on the scaleable synthesis of a thrombin inhibitor showcases the industrial application of such compounds in pharmaceutical manufacturing.
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c17-13-4-2-1-3-12(13)9-15(24)19-7-8-22-16(25)6-5-14(21-22)23-11-18-10-20-23/h1-6,10-11H,7-9H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLBXBGYGUWJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.